molecular formula C24H25ClN2O7 B1674972 LMP-744 hydrochloride CAS No. 308246-57-3

LMP-744 hydrochloride

Cat. No. B1674972
M. Wt: 488.9 g/mol
InChI Key: POXWLZDVWCKKEX-UHFFFAOYSA-N
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Description

LMP-744 hydrochloride, also known as NSC-706744 hydrochloride, is a DNA intercalator and Topoisomerase I (Top1) inhibitor with antitumor activity . It produces persistent topoisomerase I cleavage complexes and can overcome multidrug resistance .


Molecular Structure Analysis

The molecular formula of LMP-744 hydrochloride is C24H25ClN2O7 . The exact mass is 488.14 and the molecular weight is 488.920 . The structure includes a DNA intercalator and a Topoisomerase I (Top1) inhibitor .


Chemical Reactions Analysis

LMP-744 hydrochloride acts as a DNA intercalator and topoisomerase inhibitor, producing persistent topoisomerase I cleavage complexes . This is consistent with Top1 poisoning, where protein-linked DNA breaks were detected in cells treated with LMP-744 hydrochloride at nanomolar concentrations .


Physical And Chemical Properties Analysis

LMP-744 hydrochloride is a solid substance with a brown to dark brown color . It has a molecular weight of 452.46 . It is soluble in DMSO .

Safety And Hazards

LMP-744 hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken, including flushing the affected area with water and seeking medical attention .

Future Directions

Research is ongoing to develop new therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds including the indenoisoquinolines LMP400 (indotecan), LMP776 (indimitecan), and LMP744 . These compounds are being studied for their potential to overcome the limitations of current TOP1 inhibitors and for their potential use in combination with other DNA damage response inhibitors in homologous recombination-deficient cancers expressing SLFN11 .

properties

IUPAC Name

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXWLZDVWCKKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327953
Record name NSC706744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LMP-744 hydrochloride

CAS RN

308246-57-3
Record name LMP-744 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC706744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LMP-744 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230KX4E61B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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